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Compound of Interest

(S)-Fmoc-2-amino-3-decyloxy-
Compound Name:

propionic acid
CAS No.: 1013997-63-1

Cat. No.: B3071789

Get Quote

Executive Summary

(S)-Fmoc-2-amino-3-decyloxy-propionic acid (CAS: 1013997-63-1), often abbreviated as
Fmoc-Ser(O-Decyl)-OH, represents a strategic building block in modern peptide therapeutics.
Unlike canonical amino acids, this derivative introduces a permanent, metabolically stable lipid
chain directly into the peptide backbone via an ether linkage.

This modification is not merely structural; it is functional. By incorporating a C10 (decyl) alkyl
chain, researchers can modulate the hydrophobicity of a peptide without altering its overall
charge state. This is a critical tool for half-life extension (via albumin binding), membrane
anchoring, and enhancing cell permeability.

This guide provides a comprehensive technical workflow for utilizing Fmoc-Ser(O-Decyl)-OH in
Solid-Phase Peptide Synthesis (SPPS), ensuring high coupling efficiency and structural
integrity.

Chemical Architecture & Strategic Utility
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Structural Analysis

The compound is a derivative of L-Serine where the side-chain hydroxyl proton is replaced by a
decyl group.

o Core Scaffold: L-Serine (provides the alpha-amino acid backbone).
e Protection: Fmoc (Fluorenylmethyloxycarbonyl) on the

-terminus for SPPS compatibility.

e Modification: A Decyl (

) ether linkage at the

-carbon.

Key Differentiator: Unlike acylation (e.g., attaching a fatty acid to a Lysine side chain), the ether
linkage in Fmoc-Ser(O-Decyl)-OH is non-hydrolyzable under physiological conditions. This
ensures the lipid tail remains permanently attached, preventing premature degradation of the
lipophilic moiety.

Mechanism of Action: The "Lipid Handle"

Incorporating this residue confers specific pharmacokinetic (PK) advantages:

e Albumin Hitchhiking: The C10 chain binds non-covalently to hydrophobic pockets on Human
Serum Albumin (HSA). Since HSA has a half-life of ~19 days, the bound peptide evades
rapid renal clearance.

 Membrane Insertion: The aliphatic tail can insert into the lipid bilayer, anchoring the peptide
to cell surfaces or facilitating endosomal escape.

Visualization: Pharmacokinetic Pathway
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Figure 1: Mechanism of half-life extension via Albumin binding. The C10 tail facilitates

reversible binding to HSA, protecting the peptide from rapid renal clearance.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Integrating lipidated amino acids requires modified protocols to overcome steric hindrance and

aggregation. The hydrophobic tail can cause the growing peptide chain to "collapse" on the

resin, reducing coupling efficiency.

Materials & Reagents

Component Specification Purpose

Building Block Fmoc-Ser(O-Decyl)-OH Lipidation source.

Resi Rink Amide or Wang (Low Low loading prevents steric
esin

Loading: <0.4 mmol/g)

crowding of lipid tails.

Coupling Reagents

HATU / HOAt / DIEA

High-efficiency activation to

overcome sterics.

Solvent System

DMF / DCM (1:1 ratio)

DCM is crucial to solvate the
lipid chain and prevent

aggregation.

Cleavage Cocktail

TFA/TIS/

(95:2.5:2.[1]5)

Standard cleavage; ether

linkage is stable.

Step-by-Step Coupling Protocol
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Pre-requisite: Ensure the resin is adequately swelled in DCM for at least 30 minutes prior to
synthesis to open the polymer matrix.

Step 1: Activation

Do not pre-activate for more than 2-3 minutes to avoid racemization.
o Dissolve Fmoc-Ser(O-Decyl)-OH (3.0 eq relative to resin) in 1:1 DMF/DCM.

o Note: If solubility is poor, mild heating (35°C) or addition of NMP is permissible.
e Add HATU (2.9 eq) and HOAt (3.0 eq).

o Add DIEA (6.0 eq) immediately before adding to the resin.
Step 2: Coupling
o Add the activated solution to the resin.

» Agitate (shake, do not stir) for 2 hours at room temperature.

o Optimization: For sequences >15 residues, perform a "Double Coupling" (repeat Step 1 &
2 with fresh reagents).

e Wash: DMF (3x), DCM (3x), DMF (3x). The DCM wash is critical to remove unreacted
lipidated species.

Step 3: Capping (Recommended)

Because unreacted sites are difficult to detect after a bulky coupling, perform an acetylation
step.

e Add Acetic Anhydride/DIEA/DMF (10:5:85).

¢ React for 10 minutes.

Step 4: Fmoc Deprotection

o Treat with 20% Piperidine in DMF (with 0.1M HOBt to suppress aspartimide formation if
applicable).
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e Monitor UV absorbance to ensure complete removal of the Fmoc group.

Cleavage & Isolation

The ether bond in Ser(O-Decyl) is stable to high concentrations of Trifluoroacetic Acid (TFA).
o Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.[1]

e Time: 2-3 hours at Room Temperature.

» Precipitation: Use cold Diethyl Ether.

o Warning: Lipopeptides often act as surfactants. The precipitate may be "soapy" or gel-like.
Centrifuge at high speed (4000 rpm) at 4°C to pellet.

Quality Control & Characterization

Lipopeptides present unique challenges in analysis due to their amphiphilic nature.

HPLC Analysis

Standard C18 gradients (0-100% Acetonitrile) may result in broad peaks or irreversible binding
due to the C10 chain.

e Column: C4 or Diphenyl columns are often superior for lipidated peptides.

o Temperature: Run the column at 50-60°C. Elevated temperature reduces hydrophobic
interaction strength, sharpening the peaks.

» Mobile Phase: Add Isopropanol (IPO) to Mobile Phase B (e.g., 80% ACN / 20% IPO) to
improve solubility and elution.

Mass Spectrometry

o ESI-MS: Expect the mass shift corresponding to the decyl ether.
o Molecular Weight Calculation: Serine residue (87 Da) + Decyl group (

, 140 Da) - H (1 Da) = ~226 Da residue mass added.
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+ Fragmentation: In MS/MS, the ether linkage is generally stable, but characteristic fragments
of the lipid tail may be observed.

Workflow Visualization
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Figure 2: Optimized SPPS Cycle for Lipidated Amino Acids. Note the emphasis on DCM
washes and potential double coupling.
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Troubleshooting Guide

Issue Probable Cause

Corrective Action

) Steric hindrance or
Incomplete Coupling i
aggregation.

Use microwave-assisted
coupling (50°C, 10 min) or
switch solvent to 100% NMP.

Hydrophobic interaction with
Broad HPLC Peaks
column.

Switch to C4 column; Increase
column temp to 60°C; Add

Isopropanol to eluent.

Low Solubility Lipid chain aggregation.

Dissolve peptide in HFIP
(Hexafluoroisopropanol) or
DMSO before dilution for

purification.

"Soapy" Precipitate Surfactant properties.[2]

Do not filter. Centrifuge at 4°C.
Wash pellet with cold ether

multiple times.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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